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Compound of Interest

Compound Name: 1H-indazole-6-carbonitrile

Cat. No.: B140298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
indazole-6-carbonitrile (CAS No: 141290-59-7), a key heterocyclic building block in medicinal
chemistry. Due to the limited availability of published experimental spectra for this specific
compound, this document presents a detailed analysis based on predictive models and data
from analogous structures. The information herein is intended to support researchers in the
identification, characterization, and utilization of this compound in drug discovery and
development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1H-indazole-6-carbonitrile. These predictions are
derived from established principles of spectroscopy, including the analysis of substituent
chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole
structure.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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] Predicted Chemical o Predicted Coupling

Proton Assignment . Multiplicity
Shift (6, ppm) Constant (J, Hz)

H-1 (N-H) ~13.5 br s
H-3 ~8.3 S
H-7 ~8.2 d ~8.5
H-5 ~7.9 dd ~8.5,~1.5
H-4 ~7.8 d ~1.5

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the
N-H proton is characteristic and its chemical shift can be highly dependent on solvent and

concentration.
13 -
Carbon Assignment Predicted Chemical Shift (6, ppm)
C-7a ~141
C-3a ~139
C-3 ~135
C-5 ~129
C-7 ~125
C-4 ~122
C-6 ~119
CN ~118
C-5a ~108

Note: The assignment of quaternary carbons can be confirmed using techniques such as
Heteronuclear Multiple Bond Correlation (HMBC).

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Functional Group Vibrational Mode
~3300 N-H Stretching
~3100-3000 Aromatic C-H Stretching
~2230 C=N (Nitrile) Stretching
~1620, ~1500 Aromatic C=C Stretching

Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic

peak.
m/z lon Notes
143.05 [M]*+ Molecular lon
116.04 [M-HCN]* Loss of hydrogen cyanide
89.04 [M-HCN-HCN]* or [CeHsN]* Further fragmentation

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement,
confirming the elemental composition of CsHsNs.

Experimental Workflows and Logical Relationships

The characterization of 1H-indazole-6-carbonitrile relies on a logical sequence of

spectroscopic analyses to confirm its structure and purity.
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General Spectroscopic Analysis Workflow

Synthesis & Purification

Synthesis of 1H-indazole-6-carbonitrile

'

Purification (e.g., Crystallization, Chromatography)

Initial Functiopal Group ID

Molecular Weight Determination

Spectroscopic Analysis

IR Spectroscopy

Mass Spectrometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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